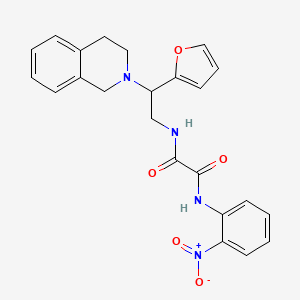

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several stages, starting from the preparation of the 3,4-dihydroisoquinoline intermediate. This is followed by the introduction of the furan-2-yl ethyl group via electrophilic substitution or nucleophilic addition. The final step typically involves the coupling of the nitrophenyl oxalamide through peptide coupling reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Although large-scale industrial production is uncommon, potential methods include optimized flow chemistry techniques to ensure higher yields and purity. Scaling up requires precise control of reaction conditions to avoid by-products and achieve consistency.

化学反応の分析

Types of Reactions:

Oxidation: This compound may undergo oxidation reactions, particularly at the furan ring or the dihydroisoquinoline moiety.

Reduction: The nitrophenyl group is susceptible to reduction, potentially altering its electronic properties and reactivity.

Substitution: Electrophilic aromatic substitution reactions are possible on the phenyl and isoquinoline rings, facilitated by appropriate conditions and catalysts.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are typical.

Major Products: Reaction products will vary widely, with possible products including oxidized or reduced derivatives, and substituted isoquinolines or furans.

科学的研究の応用

Chemistry: As a versatile molecule, it serves as a building block for creating new materials or as a ligand in metal-catalyzed reactions.

Biology: Its structural motifs can interact with biological macromolecules, making it useful in studying enzyme interactions or as a potential drug candidate.

Medicine: Due to its complex structure, it holds potential for pharmaceutical research, particularly for its nitrophenyl and isoquinoline groups which are common in medicinal chemistry.

Industry: In material science, it could be explored for developing novel polymers or as a precursor in organic electronics.

5. Mechanism of Action: While specific mechanistic details would depend on the exact application, generally:

Molecular Targets: The compound likely interacts with enzymes or receptors due to its diverse functional groups.

Pathways Involved: It may modulate signal transduction pathways by binding to specific protein sites or interfering with cellular metabolites, depending on its intended use.

類似化合物との比較

N1-(2-(2,3-dihydroisoquinolin-1(2H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but different positioning and functional groups.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N'-(2-nitrophenyl)oxalamide: Replacing furan with thiophene offers different reactivity and properties.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N'-(2-methylphenyl)oxalamide: Variation in the aromatic substituent leads to altered physicochemical properties.

Uniqueness: The presence of both the nitrophenyl and furan moieties in conjunction with an isoquinoline core gives the compound a unique profile that can offer distinct reactivity and binding properties not found in its close analogs.

Hope this detailed dive into N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide tickles your scientific fancy! Need more info on a specific section?

生物活性

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound classified as an oxalamide. Its unique structure, featuring a dihydroisoquinoline moiety, a furan ring, and a nitrophenyl group, suggests potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H22N4O5

- Molecular Weight : Approximately 434.45 g/mol

- InChI : A unique identifier that represents the compound's chemical structure.

The structural complexity of this compound contributes to its potential interactions with biological targets. The presence of multiple functional groups allows for hydrogen bonding and π-π interactions, which are crucial for biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Key mechanisms include:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, suggesting that this compound may act as an enzyme inhibitor.

- Receptor Modulation : The dihydroisoquinoline moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit promising biological activities. For instance:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| F8-S43 | SARS-CoV-2 M pro inhibitor | 8.08 | |

| F8-S43-S1 | Loss of activity due to structural modification | N.T. |

The above table summarizes findings from studies on related compounds that suggest potential antiviral activity against SARS-CoV-2.

Cytotoxicity

Research indicates that compounds in this class generally exhibit low cytotoxicity. For example, certain derivatives have shown CC50 values greater than 100 μM in Vero and MDCK cells, indicating a favorable safety profile for further development .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of similar oxalamide derivatives demonstrated significant inhibition of viral replication in cell cultures. The mechanism involved disruption of viral protease activity, which is critical for viral maturation and replication.

Case Study 2: Neuroprotective Effects

Another investigation into related compounds highlighted neuroprotective effects in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease .

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c28-22(23(29)25-18-8-3-4-9-19(18)27(30)31)24-14-20(21-10-5-13-32-21)26-12-11-16-6-1-2-7-17(16)15-26/h1-10,13,20H,11-12,14-15H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJUETKXLNTFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。